molecular formula C18H23NO4 B268613 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid

2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid

Cat. No. B268613
M. Wt: 317.4 g/mol
InChI Key: CGHFLNWGORAJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid, also known as MPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been reported to inhibit the activation of PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the expression of various pro-inflammatory enzymes, including COX-2 and iNOS. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has also been reported to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid is a stable compound that can be easily synthesized and purified. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have low toxicity and high selectivity towards cancer cells. However, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has some limitations for lab experiments. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid is a hydrophobic compound that requires the use of organic solvents for its preparation and characterization. Additionally, the synthesis of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid requires the use of a catalyst, which can increase the complexity of the reaction.

Future Directions

2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid research include:
1. Investigating the efficacy of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid in animal models of cancer and inflammation.
2. Exploring the potential of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid as a drug candidate for the treatment of neurodegenerative disorders.
3. Studying the pharmacokinetics and pharmacodynamics of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid in vivo.
4. Developing novel formulations of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid for improved bioavailability and targeted delivery.
5. Investigating the potential of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid as a diagnostic tool for cancer and inflammation.
Conclusion
In conclusion, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit various signaling pathways, reduce inflammation, and induce apoptosis in cancer cells. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its stability and low toxicity. However, further research is needed to explore its potential therapeutic applications and develop novel formulations for improved bioavailability and targeted delivery.

Synthesis Methods

The synthesis of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid involves the reaction of 2-aminocyclohexanecarboxylic acid with 2-methyl-2-propen-1-ol and 2-chloro-N-(2-methyl-2-propenyl)aniline. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is purified through column chromatography and characterized using various analytical techniques.

Scientific Research Applications

2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-inflammatory and anti-cancer effects of 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid. 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

2-[[2-(2-methylprop-2-enoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H23NO4/c1-12(2)11-23-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18(21)22/h5-6,9-10,13-14H,1,3-4,7-8,11H2,2H3,(H,19,20)(H,21,22)

InChI Key

CGHFLNWGORAJNY-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.